molecular formula C19H18N2O2S B389150 3'-[4-(PROPAN-2-YL)PHENYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE

3'-[4-(PROPAN-2-YL)PHENYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE

Cat. No.: B389150
M. Wt: 338.4g/mol
InChI Key: YKOSLKGEHSNDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-(4-isopropylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that features a spirocyclic structure This compound is notable for its unique arrangement of an indole and thiazolidine ring system, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-isopropylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of an indole derivative with a thiazolidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3’-(4-isopropylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3’-(4-isopropylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-(4-isopropylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic oxindoles: These compounds share a similar spirocyclic structure and are known for their biological activity.

    Indole derivatives: Compounds with an indole core structure, such as indole-3-carbinol, exhibit similar chemical properties.

    Thiazolidine derivatives: These compounds have a thiazolidine ring and are used in various chemical and biological applications.

Uniqueness

3’-(4-isopropylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is unique due to its combination of an indole and thiazolidine ring system, along with the isopropylphenyl group. This unique structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4g/mol

IUPAC Name

3-(4-propan-2-ylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione

InChI

InChI=1S/C19H18N2O2S/c1-12(2)13-7-9-14(10-8-13)21-17(22)11-24-19(21)15-5-3-4-6-16(15)20-18(19)23/h3-10,12H,11H2,1-2H3,(H,20,23)

InChI Key

YKOSLKGEHSNDGD-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4NC3=O

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4NC3=O

Origin of Product

United States

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